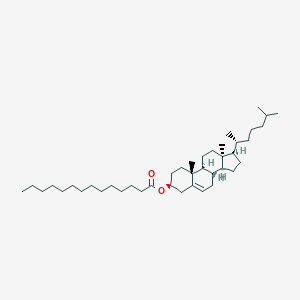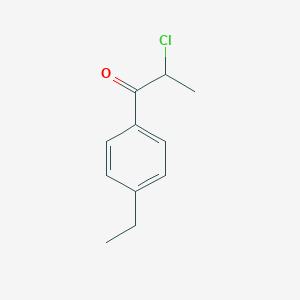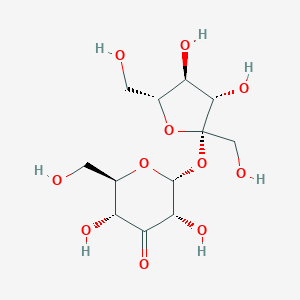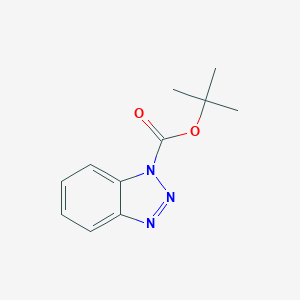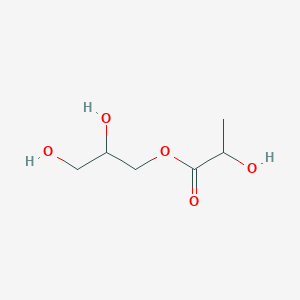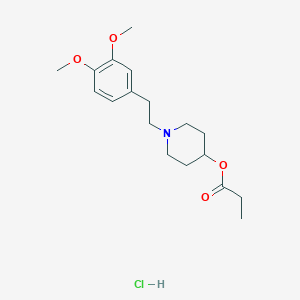
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MDPV, and it belongs to the class of synthetic cathinones. MDPV is a psychoactive drug that has been used for research purposes due to its potent effects on the central nervous system.
Mécanisme D'action
MDPV acts as a potent stimulant of the central nervous system by binding to and inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, leading to a range of physiological and psychological effects. MDPV also acts as a potent blocker of the norepinephrine and dopamine transporters, leading to a further increase in the levels of these neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
MDPV has a range of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, body temperature, and respiratory rate. MDPV also causes the release of stress hormones such as cortisol and adrenaline, leading to a state of increased alertness and arousal. Other effects of MDPV include increased motivation, euphoria, and feelings of well-being.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has been used extensively in laboratory experiments due to its potent effects on the central nervous system. MDPV has been used to study the effects of psychoactive drugs on neurotransmitter systems, and its use has led to significant advances in our understanding of the mechanisms underlying drug addiction and abuse. However, the use of MDPV in laboratory experiments is limited by its potential for abuse and dependence. Therefore, researchers must take precautions to ensure that MDPV is used safely and responsibly in laboratory settings.
Orientations Futures
There are several future directions for research on MDPV. One area of research is the development of new drugs that target the same neurotransmitter systems as MDPV but with reduced potential for abuse and dependence. Another area of research is the development of new methods for synthesizing MDPV that are more efficient and cost-effective. Finally, research is needed to better understand the long-term effects of MDPV on the brain and body, as well as its potential for therapeutic applications in the treatment of psychiatric disorders.
Méthodes De Synthèse
MDPV is a synthetic compound that can be synthesized using various methods. The most common method involves the reaction of propiophenone with methylamine and 3,4-Dimethoxyphenylacetonitrile. The resulting product is then hydrolyzed with hydrochloric acid to obtain 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride. Other methods of synthesis involve the use of different reagents and solvents.
Applications De Recherche Scientifique
MDPV has been used extensively for scientific research purposes due to its potent effects on the central nervous system. Research studies have focused on the effects of MDPV on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. MDPV has been shown to increase the release of dopamine and inhibit its reuptake, leading to increased levels of dopamine in the brain. This effect is similar to other psychoactive drugs such as cocaine and amphetamines.
Propriétés
Numéro CAS |
134826-27-0 |
|---|---|
Nom du produit |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride |
Formule moléculaire |
C18H28ClNO4 |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C18H27NO4.ClH/c1-4-18(20)23-15-8-11-19(12-9-15)10-7-14-5-6-16(21-2)17(13-14)22-3;/h5-6,13,15H,4,7-12H2,1-3H3;1H |
Clé InChI |
ZBLMVVNFLCQLDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl |
SMILES canonique |
CCC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl |
Autres numéros CAS |
134826-27-0 |
Synonymes |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-piperidinol propanoate (ester) hydr ochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



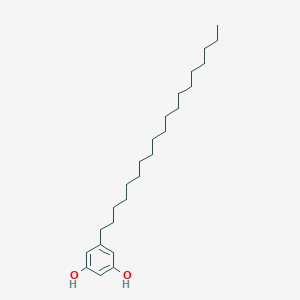
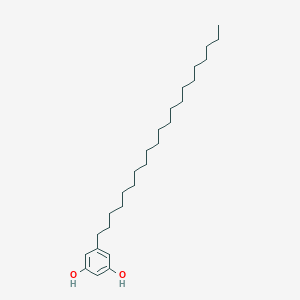
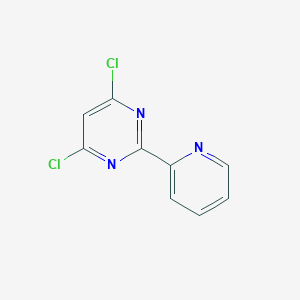
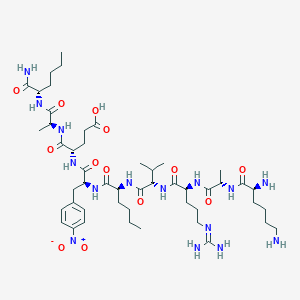
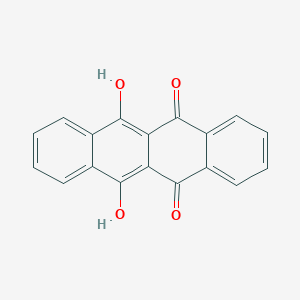
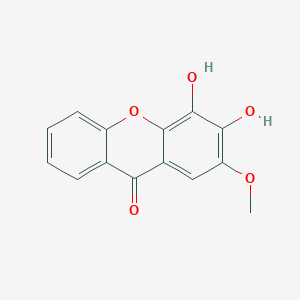
![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
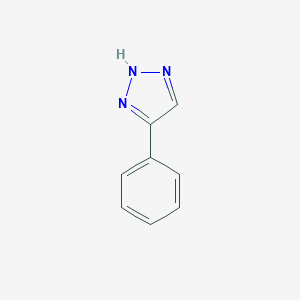
![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)
